

Chemical Identity and Storage of Naringenin-d4

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Compound Focus: Naringenin-d4

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The table below summarizes the key identifying information and supplier-provided storage recommendations for **Naringenin-d4** [1].

Property	Specification
CAS Number	1192260-78-8 [1]
Molecular Formula	C ₁₅ H ₈ D ₄ O ₅ [1]
Molecular Weight	276.28 g/mol [1]
Appearance	White to off-white solid [1]
Long-Term Storage	-20°C (3 years) or 4°C (2 years) as a powder; -80°C (6 months) or -20°C (1 month) in solvent (e.g., DMSO) [1]

Rationale for Deuterated Standards in Stability and Bioanalysis

Deuterated internal standards are crucial in quantitative bioanalysis. Their near-identical chemical and physical properties to the analyte of interest allow them to correct for losses during sample preparation and matrix effects during analysis [2].

Stability assessment confirms that the analyte concentration remains constant from sample collection until analysis. General best practices for stability testing in regulated bioanalysis are summarized below [3].

Aspect	Best Practice Recommendation
General Principle	Constancy of analyte concentration or immunoreactivity over time [3].
Storage Duration	Should at least equal the maximum storage period for any study sample [3].
Acceptance Criteria	Deviation from reference value $\leq 15\%$ for chromatography; $\leq 20\%$ for ligand-binding assays [3].
Concentration Levels	Low and high QC levels suffice [3].
Replicates	Minimum of triplicate measurements [3].
Key Stability Types	Bench-top (ambient), freeze-thaw cycles, long-term frozen, stock solution, and whole blood stability [3].

Experimental Protocols for Stability Assessment

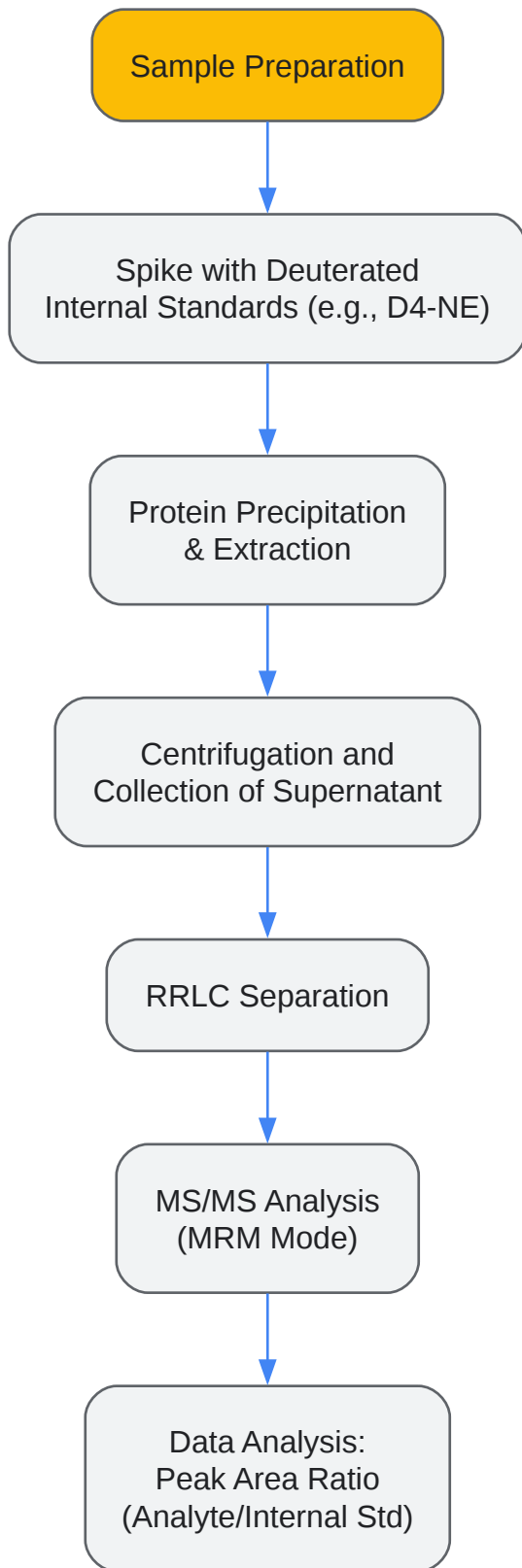
The following protocols, based on general bioanalytical guidance, can be adapted for assessing the stability of deuterated naringenin and its analogs [3].

- **Bench-Top Stability:** Spike the deuterated analyte into the relevant biological matrix (e.g., plasma). Prepare triplicate aliquots at low and high QC concentrations. Keep them at room temperature for the expected maximum sample processing time (e.g., 4-24 hours). Analyze against freshly prepared calibrators. The mean measured concentration should be within 15% of the nominal value [3].
- **Freeze-Thaw Stability:** Spike triplicate QC samples at low and high concentrations. Subject them to at least three complete freeze (-20°C or -70°C) and thaw (room temperature) cycles. Analyze and compare to freshly prepared calibrators or samples that underwent only one freeze-thaw cycle [3].
- **Long-Term Frozen Stability:** Store spiked QC samples in triplicate at the intended long-term storage temperature (e.g., -20°C or -70°C). Analyze them alongside freshly prepared calibrators after a period that matches or exceeds the planned storage time for study samples [3].
- **Stock Solution Stability:** Store the stock solution of the deuterated compound at the intended conditions (e.g., refrigerator for short-term, frozen for long-term). Compare the instrument response of

the stored solution to a fresh stock solution after dilution to a known concentration. The difference should not exceed 10% [3].

Analytical Method for Quantification Using Deuterated Standards

A developed RRLC-MS/MS method coupled with stable isotope deuterium-labeling can be referenced for the simultaneous quantification of naringin and its gut microbial metabolites (naringenin and HPPA). The workflow is illustrated in the diagram below [2].



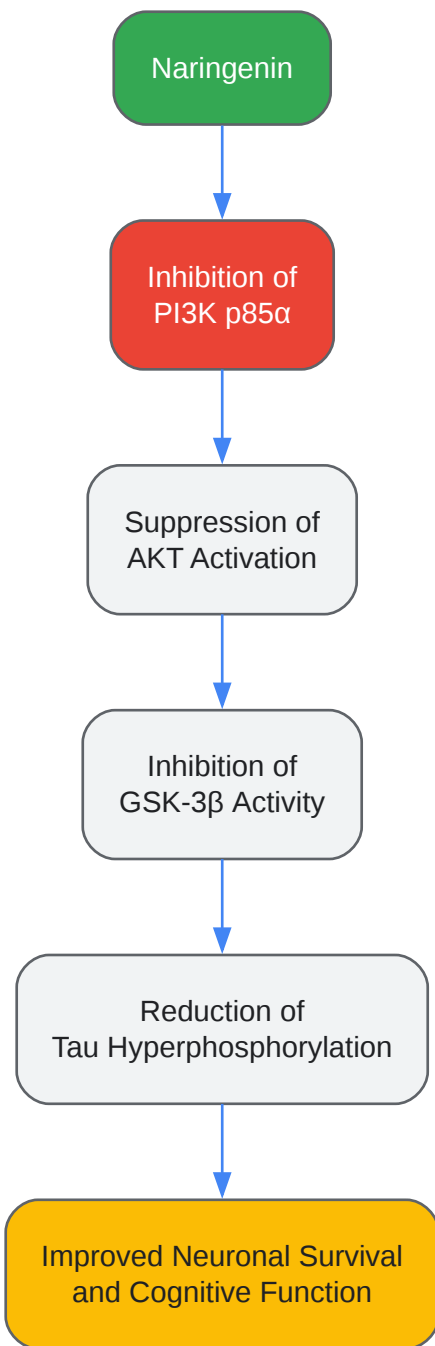
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Experimental workflow for quantifying naringenin with deuterated internal standards [2].

- **Synthesis of Deuterated Standards:** As demonstrated for [2',3',5',6'-D4]naringenin (D4-NE), deuterated standards are synthesized by replacing hydrogen with deuterium at specific positions on the molecule's B ring. The structure is confirmed using ¹H NMR, ¹³C NMR, and HRMS [2].
- **Sample Preparation and Analysis:** The method involves spiking samples with a known amount of deuterated internal standard (e.g., D4-NE) prior to extraction. This corrects for analyte loss during processing. After extraction, analysis is performed using Rapid Resolution Liquid Chromatography (RRLC) coupled with tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity [2].

Biological Context: Neuroprotective Signaling of Naringenin

While direct stability data for deuterated naringenin in biological systems is unavailable, its primary role is to track the biological activity of the native compound. Naringenin exhibits neuroprotective effects through multi-target mechanisms [4]. The diagram below outlines one key signaling pathway it influences.



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Naringenin inhibits the PI3K/AKT/GSK-3 β signaling pathway, reducing tau pathology [4].

The table below summarizes additional key pathways relevant to naringenin's stability in a biological context.

Pathway/Process	Effect of Naringenin	Biological Outcome
PI3K/AKT/GSK-3 β [4]	Activates PI3K/AKT, inhibits GSK-3 β	Reduces Tau hyperphosphorylation , improves insulin signaling in Alzheimer's models [4]
Microglial Polarization [4]	Promotes shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype	Neuroprotection , reduces neuroinflammation [4]
Amyloid-Beta (A β) Toxicity [4]	Attenuates apoptosis and neurotoxicity	Protects neuronal cells in Alzheimer's models [4]

Key Considerations for Research Use

- **Primary Use:** **Naringenin-d4** is explicitly **for research use only** and is typically employed as a tracer or internal standard for quantitative analysis by LC-MS or GC-MS [1].
- **Pharmacokinetic Limitation:** Be aware that native naringenin has **widespread pharmacokinetic limitations**, including poor solubility and low oral bioavailability, which may also impact its deuterated form in distribution studies [4] [5]. Investigating novel delivery systems may be necessary.
- **Stability Specifics:** The available search results confirm the identity and storage conditions for **Naringenin-d4** [1] but lack specific quantitative data on its stability under various conditions (e.g., in plasma, under freeze-thaw). You will likely need to establish this experimentally following the general protocols outlined [3].

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